4-Chloro-3,5-dinitrobenzenesulfonate
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Overview
Description
- is a chemical compound with the molecular formula
- It consists of a benzene ring substituted with chlorine and two nitro groups, along with a sulfonate functional group.
- The compound is often used as an intermediate in various chemical processes.
4-Chloro-3,5-dinitrobenzenesulfonate: C6H2ClN2O7S
.Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Limited direct biological applications, but its derivatives may have biological activity.
Medicine: Not commonly used in medicine due to its toxicity.
Industry: Used in the production of dyes, pigments, and other chemicals.
Mechanism of Action
- The exact mechanism of action for 4-Chloro-3,5-dinitrobenzenesulfonate is not well-documented.
- It likely interacts with cellular components due to its electrophilic nature, but specific molecular targets remain unclear.
Comparison with Similar Compounds
Similar Compounds:
Remember that safety precautions should be taken when handling this compound due to its potential toxicity and reactivity.
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,(H,14,15,16)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPDCHBQRCKRQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN2O7S- |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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